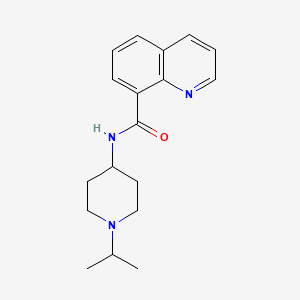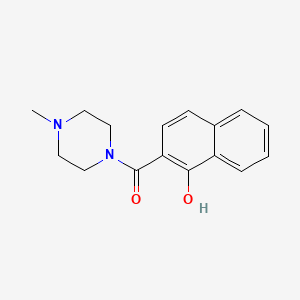
N-(1-propan-2-ylpiperidin-4-yl)quinoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-propan-2-ylpiperidin-4-yl)quinoline-8-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as PIPQA and has been shown to have a variety of interesting properties that make it useful for a range of different applications. In
作用機序
The mechanism of action for PIPQA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, PIPQA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have a range of effects on the body.
Biochemical and Physiological Effects:
PIPQA has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase, PIPQA has also been shown to have antioxidant properties, which may make it useful for the treatment of oxidative stress-related diseases. Additionally, PIPQA has been shown to have anti-inflammatory effects, which could make it useful for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of PIPQA is its excellent fluorescent properties, which make it ideal for use in imaging studies. Additionally, PIPQA has been shown to have a range of potential applications in the development of new drugs. However, one of the limitations of PIPQA is its relatively low yield in the synthesis process, which can make it difficult to produce in large quantities.
将来の方向性
There are a number of future directions for research on PIPQA. One promising area of research involves the development of new drugs based on the structure of PIPQA. Additionally, further research is needed to fully understand the mechanism of action of PIPQA and its potential applications in the treatment of various diseases. Finally, there is a need for research into improving the synthesis method for PIPQA, in order to increase its yield and make it more accessible for scientific research.
合成法
The synthesis method for PIPQA is a complex process that involves several steps. The first step involves the reaction of 4-piperidone with 2-bromo-1-propanol to form 1-(4-hydroxybutyl)piperidin-4-one. This intermediate is then reacted with 8-chloroquinoline to form the final product, N-(1-propan-2-ylpiperidin-4-yl)quinoline-8-carboxamide. The overall yield of this process is typically around 20-30%.
科学的研究の応用
PIPQA has been shown to have a range of potential applications in scientific research. One of the most promising areas of research involves its use as a fluorescent probe for imaging biological systems. PIPQA has been shown to have excellent fluorescent properties, making it ideal for use in imaging studies. Additionally, PIPQA has been shown to have potential applications in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
特性
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-13(2)21-11-8-15(9-12-21)20-18(22)16-7-3-5-14-6-4-10-19-17(14)16/h3-7,10,13,15H,8-9,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCXTFJRNNJCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propan-2-ylpiperidin-4-yl)quinoline-8-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7474544.png)


![1-[4-[3-(Methoxymethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7474554.png)

![4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide](/img/structure/B7474578.png)





![2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7474628.png)
